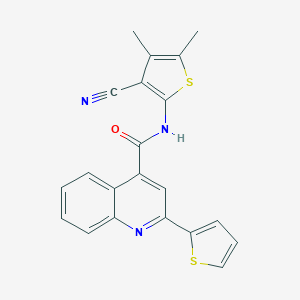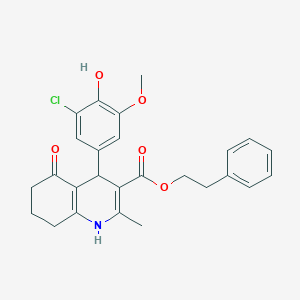
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as DMAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAT belongs to the class of quinolinecarboxamide compounds and has been shown to exhibit inhibitory effects on protein kinases, making it a promising candidate for the treatment of various diseases.
Mechanism Of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of the kinase activity, which in turn leads to the inhibition of downstream signaling pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2, which has been shown to promote cell survival and proliferation. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Advantages And Limitations For Lab Experiments
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and off-target effects.
Future Directions
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide-based therapies for the treatment of cancer and inflammatory disorders. Another direction is the further elucidation of the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects on other cellular processes. Additionally, the development of more selective and potent N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide analogs could lead to the development of more effective therapies.
Synthesis Methods
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-thiophenecarboxylic acid, followed by cyclization with 2-chloro-4-cyanopyridine. The resulting intermediate is then subjected to further reactions to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide in high yield and purity.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to inhibit the activity of several protein kinases, including casein kinase 2 (CK2), which has been implicated in the development of various cancers.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVAMWIADETSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448157.png)
![5-Methyl-2-(4-nitrophenyl)-4-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-1H-pyrazol-3-one](/img/structure/B448159.png)
![6-(4-Chlorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448160.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B448161.png)
![3-cyclopentyl-2-(ethylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448165.png)
![9,9-Dimethyl-5-propanoyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448166.png)
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B448167.png)
![(4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B448168.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B448170.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methyl-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B448171.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B448179.png)
![3-allyl-2-(2-propynylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448186.png)
